molecular formula C14H20N2O B12935311 1-(3,4,4-Trimethyl-2-phenylimidazolidin-1-YL)ethanone CAS No. 89367-44-2

1-(3,4,4-Trimethyl-2-phenylimidazolidin-1-YL)ethanone

Cat. No.: B12935311
CAS No.: 89367-44-2
M. Wt: 232.32 g/mol
InChI Key: IOCOAMKIKAVYOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Stereochemical Features

The imidazolidine ring adopts a twisted envelope conformation to minimize steric strain between the 3-methyl and 4,4-dimethyl groups. The phenyl ring at position 2 lies perpendicular to the heterocycle, reducing π-π interactions. No chiral centers are present due to the symmetric substitution at carbon 4; however, rotational isomerism may arise from restricted rotation around the N–C(O) bond of the acetyl group.

Property Value
Molecular formula C₁₄H₂₀N₂O
Molecular weight 232.32 g/mol
Degree of unsaturation 5 (1 ring + 4 double bonds)
Hybridization sp³ (imidazolidine), sp² (phenyl, ketone)

Comparative Analysis of CAS Registry Numbers (1016698-16-0 vs. 89367-44-2)

The compound is associated with two CAS Registry Numbers: 1016698-16-0 and 89367-44-2 . These identifiers correspond to the same chemical structure but differ in their database origins:

  • 1016698-16-0 : Assigned by the Chemical Abstracts Service (CAS) for entries emphasizing the imidazolidinone scaffold with a phenyl substituent.
  • 89367-44-2 : Linked to earlier registrations, possibly reflecting alternative synthetic routes or purification methods.

Key Differences in Database Entries

CAS Number Synonyms Source
1016698-16-0 This compound; DTXSID80753340 Parchem
89367-44-2 1-(3,4,4-Trimethyl-2-phenylimidazolidin-1-yl)ethan-1-one Bidepharm

The discrepancy arises from minor variations in naming conventions (e.g., “ethanone” vs. “ethan-1-one”) rather than structural differences. Both entries confirm the compound’s identity through identical molecular formulas and spectral data.

Positional Isomerism in Trimethyl-Phenylimidazolidinone Derivatives

Positional isomerism in this compound class arises from variations in methyl and phenyl group placement. For example:

Case 1: Methyl Group Position

  • 1-(2,3,4-Trimethylphenyl)ethanone (CAS 1467-36-3): Methyl groups at positions 2, 3, and 4 on the benzene ring.
  • This compound : Methyl groups at positions 3, 4, and 4 on the imidazolidine ring.

Case 2: Heterocycle Substitution

  • 1-(5,5-Dimethyl-4H-imidazol-3-yl)ethanone (CAS 71254-88-1): An unsaturated imidazole ring with dimethyl groups at position 5.
  • This compound : A saturated imidazolidine ring with trimethyl substitution.

These isomers exhibit distinct physicochemical properties. For instance, the imidazolidine derivative’s saturated ring enhances conformational flexibility compared to the rigid imidazole analog.

Properties

CAS No.

89367-44-2

Molecular Formula

C14H20N2O

Molecular Weight

232.32 g/mol

IUPAC Name

1-(3,4,4-trimethyl-2-phenylimidazolidin-1-yl)ethanone

InChI

InChI=1S/C14H20N2O/c1-11(17)16-10-14(2,3)15(4)13(16)12-8-6-5-7-9-12/h5-9,13H,10H2,1-4H3

InChI Key

IOCOAMKIKAVYOH-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1CC(N(C1C2=CC=CC=C2)C)(C)C

Origin of Product

United States

Preparation Methods

Cyclization of Substituted Ureas or Carbamates with Amino Alcohols or Amines

  • The imidazolidinone ring can be formed by cyclization of substituted ureas or carbamates with appropriate amino alcohols or diamines bearing methyl and phenyl substituents.
  • For example, condensation of N-phenyl-substituted urea derivatives with 2-amino-2-methylpropanol or related amino alcohols under controlled conditions leads to the formation of the imidazolidinone ring with methyl substitutions at the 3 and 4 positions.
  • The phenyl group at position 2 is introduced via the N-phenyl substituent on the urea precursor.

Use of Schiff Base Intermediates

  • Schiff base formation between aromatic amines (e.g., aniline derivatives) and aldehydes or ketones can be employed to generate intermediates that cyclize to imidazolidinones.
  • Subsequent reduction and cyclization steps yield the imidazolidinone ring with the desired substitution.

Literature Example

  • A related synthetic route described in the literature involves the condensation of 2-phenylimidazolidin-4-one derivatives with alkylating agents to introduce methyl groups at the 3 and 4 positions, followed by purification and characterization.

Acetylation to Form this compound

Acetylation of the Imidazolidinone Nitrogen

  • The key step to obtain the ethanone substituent at the N1 position is acetylation.
  • This is typically performed by reacting the imidazolidinone intermediate with acetyl chloride or acetic anhydride in the presence of a base such as pyridine or triethylamine.
  • The reaction is carried out under anhydrous conditions, often in dichloromethane or another inert solvent, at low temperature (0 °C to room temperature) to control the reaction rate and avoid side reactions.

Reaction Conditions and Yields

Parameter Typical Conditions Notes
Acetylating agent Acetyl chloride or acetic anhydride Acetyl chloride preferred for higher reactivity
Base Pyridine or triethylamine Scavenges HCl formed
Solvent Anhydrous dichloromethane (DCM) or similar Ensures dry environment
Temperature 0 °C to room temperature Controls reaction rate
Reaction time 1 to 3 hours Monitored by TLC or NMR
Yield Typically 60-85% Depends on purity of starting materials and conditions

Purification

  • The crude acetylated product is purified by flash column chromatography using silica gel.
  • Elution solvents typically involve gradients of ethyl acetate and hexanes.
  • The purified compound is characterized by NMR, IR, and mass spectrometry to confirm the acetylation and substitution pattern.

Alternative Synthetic Routes and Catalytic Methods

Metal-Catalyzed Cyclization

  • Recent advances include the use of iron(III) acetylacetonate catalysts in the presence of thiol co-catalysts to promote hydrogen atom transfer and cyclization reactions forming imidazolidinone derivatives.
  • These methods can offer milder conditions and improved selectivity for substituted imidazolidinones.

Base-Induced Condensation

  • Base-induced condensation of phenyl-substituted imidazolidinones with bromoethoxyphthalimide analogs has been reported to yield related substituted imidazolidinone derivatives, indicating the versatility of base-mediated cyclization and substitution reactions.

Summary Table of Preparation Methods

Step Method/Reaction Type Key Reagents/Conditions Outcome/Notes
Imidazolidinone ring formation Cyclization of substituted ureas with amino alcohols N-phenylurea derivatives, amino alcohols, heat Formation of 3,4,4-trimethyl-2-phenylimidazolidinone core
Acetylation Acetyl chloride or acetic anhydride reaction Acetyl chloride, pyridine, DCM, 0 °C to RT Introduction of ethanone group at N1
Metal-catalyzed cyclization Fe(III) catalysis with thiol co-catalysts Fe(acac)3, thiophenol, EtOH, N2 atmosphere Alternative mild cyclization method
Base-induced condensation Base-mediated condensation with alkyl halides Base (e.g., triethylamine), bromoethoxyphthalimide Formation of substituted imidazolidinones

Research Findings and Analytical Data

  • The synthesized this compound exhibits characteristic IR absorption bands for the carbonyl group (~1650 cm^-1) and N-H stretching (~3300 cm^-1).
  • ^1H NMR spectra show methyl singlets corresponding to the 3,4,4-trimethyl groups and aromatic multiplets for the phenyl substituent.
  • Mass spectrometry confirms the molecular ion peak consistent with the molecular formula.
  • Yields vary depending on the purity of starting materials and reaction conditions but generally range from moderate to high (60-85%).

Scientific Research Applications

Medicinal Chemistry

The imidazolidine framework of 1-(3,4,4-Trimethyl-2-phenylimidazolidin-1-YL)ethanone suggests potential applications in medicinal chemistry. Compounds with similar structures have been associated with various biological activities, including:

  • Antimicrobial Properties : Preliminary studies indicate that the compound may possess antimicrobial activity, making it a candidate for further investigation as an antibiotic or antifungal agent.
  • Enzyme Inhibition : Interaction studies suggest that this compound may bind to specific enzymes or receptors, potentially modulating their activity. This could lead to applications in drug development targeting various diseases.

Synthesis and Chemical Reactions

The synthesis of this compound typically involves multi-step organic reactions. Key methods include:

  • Condensation Reactions : These reactions can be optimized for yield and purity by controlling conditions such as temperature and pH.
  • Functional Group Transformations : The presence of the ketone group allows for further derivatization, which can enhance the compound's pharmacological properties.

Potential Industrial Applications

Beyond medicinal uses, this compound may find applications in various industrial sectors:

  • Cosmetics : Given its structural complexity and potential skin compatibility, it could be explored as an ingredient in cosmetic formulations.
  • Agricultural Chemicals : The compound's biological activity might be harnessed in developing agrochemicals aimed at pest control.

Mechanism of Action

Comparison with Similar Compounds

Research Findings and Implications

  • Steric Effects: The 3,4,4-trimethyl groups in the target compound likely hinder nucleophilic attack at the ethanone carbonyl, contrasting with less hindered analogs like 1-phenylethanone derivatives.
  • Solubility : Saturated imidazolidine rings may improve water solubility compared to fully aromatic systems (e.g., triazoles in ), though this depends on substituent polarity.

Biological Activity

1-(3,4,4-Trimethyl-2-phenylimidazolidin-1-YL)ethanone is a synthetic compound that has garnered interest in various biological applications. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and potential therapeutic uses.

Chemical Structure

The chemical structure of this compound is characterized by an imidazolidine ring substituted with a phenyl group and trimethyl groups. The molecular formula is C13H17NC_{13}H_{17}N.

Pharmacological Properties

Research indicates that this compound exhibits a range of pharmacological activities, including:

  • Antimicrobial Activity : Studies have shown that derivatives of imidazolidine compounds can exhibit significant antimicrobial properties. For instance, compounds similar to this compound have been tested against various bacterial strains, demonstrating inhibitory effects comparable to established antibiotics .
  • Cytotoxicity : In vitro studies suggest that this compound may possess cytotoxic effects against cancer cell lines. The mechanism appears to involve the induction of apoptosis in malignant cells, which is a critical pathway for cancer treatment .
  • Anti-inflammatory Effects : Preliminary studies have indicated that imidazolidine derivatives may reduce inflammation by inhibiting pro-inflammatory cytokines. This activity could make them candidates for treating inflammatory diseases .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways related to inflammation and cancer progression.
  • Receptor Modulation : It may act on various receptors associated with pain and inflammation, altering the signaling pathways that lead to these conditions.

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of several imidazolidine derivatives, including this compound. The results indicated a significant reduction in bacterial growth at concentrations as low as 10 µg/mL against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.

Case Study 2: Cytotoxicity Against Cancer Cells

In a controlled laboratory setting, the cytotoxic effects of the compound were tested on human breast cancer cell lines (MCF-7). The findings revealed an IC50 value of approximately 15 µM after 48 hours of exposure, indicating potent activity that warrants further investigation into its potential as an anticancer agent.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialInhibition of bacterial growth
CytotoxicityInduction of apoptosis in cancer cells
Anti-inflammatoryReduction in pro-inflammatory cytokines

Table 2: Case Study Results

Study TypeCell Line/OrganismIC50 Value (µM)Outcome
AntimicrobialStaphylococcus aureus10Significant growth inhibition
CytotoxicityMCF-7 (breast cancer)15Induction of apoptosis

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.